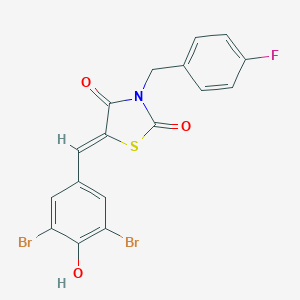
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DBHBFT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. In
作用机制
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer, anti-inflammatory, and anti-diabetic properties through various molecular pathways. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. In addition, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases. Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
实验室实验的优点和局限性
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties, which makes it a valuable tool for research in these areas.
However, there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments. The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects are not well established, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate the molecular pathways involved in the anti-cancer, anti-inflammatory, and anti-diabetic properties of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This could provide a better understanding of the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and identify potential targets for drug development.
Another future direction is to study the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects. This could provide valuable information on the safety and efficacy of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent. Furthermore, it could help to identify potential side effects and drug interactions.
Conclusion:
In conclusion, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in research. There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, including investigating the molecular pathways involved in its therapeutic properties and studying its effects on human subjects.
合成方法
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through the reaction of 3,5-dibromo-4-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction mixture is heated under reflux for several hours until the product is obtained. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, particularly in breast cancer and colon cancer. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic properties. It has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of inflammatory cytokines in adipose tissue, which is involved in the development of insulin resistance.
属性
产品名称 |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H10Br2FNO3S |
分子量 |
487.1 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H10Br2FNO3S/c18-12-5-10(6-13(19)15(12)22)7-14-16(23)21(17(24)25-14)8-9-1-3-11(20)4-2-9/h1-7,22H,8H2/b14-7- |
InChI 键 |
SYXCGECALPWAHK-AUWJEWJLSA-N |
手性 SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
规范 SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)
![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)